In Vivo Phase II Enzyme Induction Potency: 5-Phenyl-D3T vs. Oltipraz
5-Phenyl-3H-1,2-dithiole-3-thione (D3T) induces significant increases in phase II detoxification enzymes at a dose of 0.98 µmol/kg/day in rats [1]. In contrast, oltipraz, a closely related clinical-stage dithiolethione, is typically administered at 75 mg/kg/day (approximately 331 µmol/kg/day) to achieve comparable hepatic enzyme induction [2]. This represents an over 300-fold difference in molar dosing requirements for in vivo efficacy.
| Evidence Dimension | Minimum effective dose for significant phase II enzyme induction (Quinone Reductase and Glutathione S-Transferase) in rat tissues |
|---|---|
| Target Compound Data | 0.98 µmol/kg/day (oral, 5-day dosing) |
| Comparator Or Baseline | Oltipraz [4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione]: ~331 µmol/kg/day (calculated from 75 mg/kg/day oral, 3-day dosing) |
| Quantified Difference | ~338-fold lower molar dose required for D3T |
| Conditions | In vivo, Sprague-Dawley rats, oral gavage, enzyme activities measured in multiple tissues (liver, stomach, intestine, etc.) |
Why This Matters
For applications requiring systemic chemoprotection or Nrf2 activation, 5-phenyl-D3T offers vastly superior potency, enabling lower administered doses and potentially reduced off-target exposure compared to oltipraz.
- [1] Munday R, Munday CM. Induction of phase II enzymes by 3H-1,2-dithiole-3-thione: dose-response study in rats. Carcinogenesis. 2004 Sep;25(9):1721-5. doi: 10.1093/carcin/bgh162. View Source
- [2] Vargas M, Franklin MR. Phase II-selective induction of hepatic drug-metabolizing enzymes by oltipraz -5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione-, 1,7-phenanthroline, and 2,2'-dipyridyl in rats is not accompanied by induction of intestinal enzymes. Drug Metab Dispos. 1998 Feb;26(2):91-7. PMID: 9456293. View Source
